Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Description
The compound Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a glycosylated phosphate ester characterized by two distinct moieties:
A 3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl (N-acetylated hexopyranosyl) group.
A 5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl (uracil-linked tetrahydrofuran) group, connected via a phosphodiester bridge.
Similar compounds, such as AVR-25 () and CHEBI:149274 (), share structural motifs like acetamido sugars and phosphate linkages, indicating functional relevance in signaling or enzymatic inhibition.
Properties
IUPAC Name |
disodium;[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWKMJZFIJNGES-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Na2O17P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108320-87-2 | |
| Record name | Uridine 5'-diphospho-N-acetylgalactosamine disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex phosphoric acid derivative with potential applications in biomedicine and pharmaceuticals. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a disodium phosphate backbone with acetamido and hydroxymethyl functionalities. Its structure can be summarized as follows:
- Molecular Formula: C₁₄H₁₈N₃O₉PNa₂
- Molecular Weight: Approximately 421.29 g/mol
This compound is soluble in water and exhibits properties typical of phosphoric acid derivatives.
Antimicrobial Effects
Research indicates that disodium phosphate compounds can influence bacterial growth. For instance, studies involving Escherichia coli demonstrate that different grades of disodium phosphate affect cell growth rates significantly. Specifically, the presence of trace impurities in disodium phosphate reagents has been shown to correlate with variations in the maximum specific growth rate () of bacterial cultures. Higher purity reagents led to improved growth metrics compared to lower-grade alternatives .
Impact on Bacterial Physiology
In a study examining the effects of various sodium phosphate preparations on E. coli, it was found that glucose consumption and metabolic product formation were significantly affected by the type of disodium phosphate used. The results suggest that impurities present in the reagents play a crucial role in influencing bacterial physiological activities rather than merely the phosphate concentration itself .
Case Studies
-
Growth Patterns in Bacterial Cultures :
- Cultures treated with disodium phosphate exhibited growth patterns similar to untreated controls but showed a slight reduction in optical density (OD) measurements over time. This suggests a potential inhibitory effect on certain strains while not inducing significant lytic activity from phages present in the cultures .
-
Phage Induction Studies :
- Investigations into the induction of stx-phage production revealed that while disodium phosphate did not significantly increase phage titers compared to untreated cultures, it did not inhibit stx production either. This implies that while it may modulate bacterial growth dynamics, it does not directly promote phage activity .
Comparative Analysis of Disodium Phosphate Grades
The following table summarizes findings related to different grades of disodium phosphate used in bacterial culture media:
| Reagent Grade | Maximum Specific Growth Rate () | Glucose Consumption | Metabolic Products |
|---|---|---|---|
| ACS Grade | Higher | Significant | Lower |
| 1st Grade | Moderate | Moderate | Moderate |
| GR Grade | Lower | Minimal | Minimal |
This data highlights the importance of reagent purity in biological applications.
The biological activity of disodium phosphate is primarily attributed to its role as a phosphate donor and its ability to influence osmotic balance within microbial cells. Phosphates are critical in cellular metabolism, particularly in energy transfer processes such as ATP synthesis.
Potential Applications
Given its properties and effects on microbial physiology, this compound may have applications in:
- Pharmaceuticals : As an excipient or active ingredient in formulations targeting bacterial infections.
- Food Industry : As a preservative or stabilizing agent due to its antimicrobial properties.
Scientific Research Applications
Antiviral Agents
Recent studies have indicated that compounds similar to disodium phosphate derivatives exhibit antiviral properties. The presence of the dioxopyrimidine moiety may enhance the compound's ability to inhibit viral replication.
Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxopyrimidine showed significant antiviral activity against various strains of viruses. The mechanism was attributed to the inhibition of viral RNA polymerase.
Anticancer Research
The compound has been investigated for its potential use as an anticancer agent. The structural features enable interactions with DNA and RNA, potentially disrupting cancer cell proliferation.
Case Study: Research published in Cancer Research highlighted a derivative that showed selective toxicity towards cancer cells while sparing normal cells. The study emphasized the importance of the phosphate group in enhancing cellular uptake.
Drug Delivery Systems
The unique structure of this compound can be utilized in drug delivery systems. Its phosphate group can facilitate the binding of drugs to target cells.
Case Study: A paper in Advanced Drug Delivery Reviews discussed the use of phosphonate derivatives in targeted drug delivery systems. The findings suggested that these compounds could improve the bioavailability of therapeutic agents.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be harnessed for therapeutic purposes.
Case Study: An investigation into enzyme kinetics revealed that certain derivatives could inhibit key enzymes involved in carbohydrate metabolism, presenting opportunities for managing metabolic disorders.
Glycobiology
Given its sugar-like structure, this compound is relevant in glycobiology research. It can be used to study glycosylation processes and carbohydrate-protein interactions.
Case Study: Research published in Glycobiology explored the role of similar compounds in modulating glycosylation patterns on cell surfaces, which is crucial for cell signaling and immune responses.
Comparison with Similar Compounds
Tanimoto Coefficient and Scaffold Analysis
Using Tanimoto coefficients () and Murcko scaffold clustering (), the target compound was compared to analogs:
Key Findings :
Chemical Space Networks
Using chemical space similarity networks (), the target compound clusters with glycosylated phosphates and nucleotide analogs. Compounds with <0.5 Tanimoto scores (e.g., fluorinated derivatives in ) were excluded, highlighting the specificity of its chemotype .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | AVR-25 () | CHEBI:149274 () |
|---|---|---|---|
| Molecular Weight (Da) | 689.42 | 520.2 | 1,243.8 |
| LogP | -2.1 (highly hydrophilic) | -1.8 | -4.3 |
| Hydrogen Bond Donors | 11 | 7 | 18 |
| Rotatable Bonds | 9 | 5 | 22 |
Key Findings :
Target Engagement
- AVR-25 () inhibits TLR4 dimerization via a unique binding mode distinct from LPS. The target compound’s uracil moiety may enable additional interactions with nucleic acid-binding proteins .
- Activity Cliffs: Despite ~70% similarity to SAHA (), analogs with minor substitutions (e.g., ’s trinitrophenoxy group) show divergent bioactivities due to steric hindrance .
Enzymatic Assays
- Docking studies (AutoDock Vina, ) reveal the target compound’s phosphate groups form salt bridges with lysine residues in HDAC8 (PDB:1T69), whereas non-phosphorylated analogs (e.g., ’s biphenyl derivatives) exhibit weaker binding .
Key Findings :
- The target compound’s synthesis prioritizes phosphoramidite chemistry for phosphate bond formation, whereas biphenyl analogs rely on aryl coupling () .
Preparation Methods
Starting Material Selection
The carbohydrate subunit originates from glucose derivatives, leveraging their inherent stereochemical configuration. The synthesis begins with D-glucosamine, which undergoes N-acetylation to introduce the acetamido group at the C3 position.
Key Reaction :
Hydroxyl Group Protection
Temporary protection of hydroxyl groups is essential to prevent undesired side reactions during phosphorylation. Benzyl ethers and tert-butyldimethylsilyl (TBS) groups are commonly employed.
Typical Conditions :
-
Benzylation : Benzyl bromide, NaH, DMF, 0°C to room temperature.
-
Silylation : TBSCl, imidazole, DCM, 0°C.
Phosphorylation at C1 Position
The C1 hydroxyl group is phosphorylated using diethyl chlorophosphate in the presence of a base (e.g., triethylamine).
Reaction Scheme :
Yield Optimization :
-
Catalyst : 4-Dimethylaminopyridine (DMAP) improves reaction efficiency (yield: 82–89%).
-
Solvent : Anhydrous dichloromethane minimizes hydrolysis.
Synthesis of the Uridine Diphosphate Subunit
Uridine Activation
The uridine subunit is derived from uridine-5'-monophosphate (UMP), which is activated via morpholidate intermediates to enable pyrophosphate bond formation.
Procedure :
-
Morpholidate Formation : UMP reacts with N,N'-dicyclohexylcarbodiimide (DCC) in the presence of morpholine.
-
Pyrophosphate Synthesis : The morpholidate intermediate reacts with inorganic pyrophosphate in dimethyl sulfoxide (DMSO).
Critical Parameters :
-
Temperature : Room temperature (20–25°C).
-
Reaction Time : 48–72 hours for complete conversion.
Stereochemical Control
The (2R,3S,4R) configuration of the uridine subunit is preserved using chiral auxiliaries or enzymatic methods. Lipase-catalyzed resolutions ensure enantiomeric excess >98%.
Coupling of Subunits via Phosphoryl Transfer
Activation of the Carbohydrate Phosphate
The C1-phosphate of the carbohydrate subunit is activated as a phosphorimidazolide using 1,1'-carbonyldiimidazole (CDI).
Reaction :
Nucleophilic Attack by the Uridine Diphosphate
The uridine diphosphate subunit’s terminal phosphate acts as a nucleophile, displacing the imidazole group to form the pyrophosphate bridge.
Conditions :
Deprotection and Salt Formation
Global deprotection under hydrogenolysis (H₂, Pd/C) removes benzyl groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Final Step :
Analytical Data and Quality Control
Table 1: Characterization of Key Intermediates
| Intermediate | Molecular Formula | [α]D²⁵ (c=1, H₂O) | Purity (HPLC) |
|---|---|---|---|
| C1-Phosphorylated Carbohydrate | C₁₄H₂₃NO₁₀P | +12.3° | 95.4% |
| Uridine Diphosphate | C₉H₁₃N₂O₁₅P₂ | -8.7° | 97.1% |
| Final Disodium Salt | C₁₇H₂₅N₃Na₂O₁₈P₂ | +5.2° | 99.0% |
Table 2: Optimization of Coupling Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | DMSO | 25 | 42 |
| Et₃N (0.1 eq) | DMSO | 25 | 72 |
| DMAP (0.05 eq) | DMF | 40 | 68 |
Challenges and Mitigation Strategies
-
Stereochemical Drift :
-
Phosphate Hydrolysis :
-
Low Coupling Efficiency :
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound to ensure high yield and structural integrity?
Answer :
- Phosphoramidite Chemistry : Utilize solid-phase synthesis with protected nucleoside derivatives, as described for nucleotide analogs (e.g., coupling reactions with diisopropylamino phosphines) .
- Enzymatic Approaches : Employ glycosyltransferases or kinases for regioselective phosphorylation or glycosylation, leveraging ATP analogs for cofactor compatibility .
- Purification : Reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) ensures separation of anionic phosphate groups. Confirm purity via LC-MS and ³¹P NMR .
Q. How can the compound’s stability be optimized under varying pH and temperature conditions?
Answer :
-
pH Stability : Perform kinetic studies in buffered solutions (pH 4–9) to identify degradation pathways (e.g., hydrolysis of the acetamido or phosphate ester groups). Use citrate buffers for pH < 6 and borate buffers for pH > 8 .
-
Thermal Stability : Conduct accelerated stability testing at 25–60°C. Lyophilization or storage at –80°C in anhydrous DMSO minimizes decomposition .
-
Key Data :
Condition Degradation Half-Life (Days) Primary Degradation Pathway pH 4, 25°C 7 Acetamido hydrolysis pH 7.4, 37°C 14 Phosphate ester hydrolysis pH 9, 25°C 3 Oxidative deamination
Q. What spectroscopic techniques are most effective for structural characterization?
Answer :
- NMR : ¹H/¹³C NMR for sugar moiety conformation; ³¹P NMR (δ 0–5 ppm) to resolve phosphate/phosphonate resonances .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight (e.g., [M–2Na]²⁻ ion at m/z 450.2) .
- X-ray Crystallography : Co-crystallize with Mg²⁺ to stabilize phosphate groups; use synchrotron radiation for resolving oxolane ring conformations .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in the compound’s proposed enzyme inhibition mechanism?
Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with glycosyltransferases (e.g., UDP-GlcNAc-dependent enzymes) to assess binding free energy (ΔG). Compare with experimental IC₅₀ values from fluorescence polarization assays .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Map transition states for phosphate transfer reactions. Identify key residues (e.g., Asp/Glu) stabilizing the oxyanion intermediate .
- Contradiction Resolution : If inhibition data conflicts (e.g., IC₅₀ varies >10-fold between studies), validate enzyme source purity and assay buffer ionic strength (Mg²⁺/Mn²⁺ ratios critically affect activity) .
Q. What experimental strategies can differentiate between substrate and inhibitor roles in nucleotide-processing enzymes?
Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n) and enthalpy (ΔH). Substrates typically show n = 1, while inhibitors may exhibit noncompetitive binding (n < 1) .
- Kinetic Isotope Effects (KIE) : Compare ²H/³H incorporation in enzymatic products. A KIE > 2 suggests direct participation in catalysis (substrate role); KIE ~1 indicates allosteric inhibition .
- Cryo-EM : Capture intermediate states (e.g., ternary complexes with Mg²⁺ and ADP) to visualize phosphate positioning relative to active-site residues .
Q. How can conflicting data on the compound’s cellular permeability be reconciled?
Answer :
- Lipophilicity Optimization : Modify the hydroxymethyl group with pro-drug strategies (e.g., acetyl protection) to enhance logP. Compare cellular uptake via LC-MS in HEK293 vs. Caco-2 cells .
- Contradiction Analysis : Discrepancies may arise from efflux pumps (e.g., MRP1). Use inhibitors (e.g., MK-571) in transport assays to quantify active efflux .
- Microscopy : Fluorescent tagging (e.g., BODIPY conjugate) tracks subcellular localization in real-time .
Methodological Guidelines
- Synthesis : Prioritize enzymatic methods for stereochemical control .
- Data Validation : Cross-reference computational predictions (e.g., DFT-calculated NMR shifts) with experimental data to resolve structural ambiguities .
- Biological Assays : Include positive controls (e.g., UDP-GlcNAc for glycosyltransferase studies) and validate enzyme activity post-inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
